3-Amino-5-ethylbenzoic acid

Description

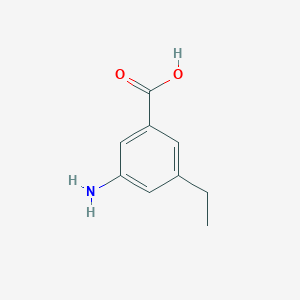

3-Amino-5-ethylbenzoic acid is a benzoic acid derivative with an amino group at the 3-position and an ethyl substituent at the 5-position of the aromatic ring. This compound is of interest in pharmaceutical and organic synthesis due to the interplay between its electron-donating amino group and hydrophobic ethyl substituent, which may influence solubility, reactivity, and biological activity. However, direct experimental data or regulatory documentation for this specific compound is absent in the provided evidence.

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

3-amino-5-ethylbenzoic acid |

InChI |

InChI=1S/C9H11NO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h3-5H,2,10H2,1H3,(H,11,12) |

InChI Key |

IUDFIOPRZRKLOH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1)N)C(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidation Reactions

The amino group (-NH₂) in 3-amino-5-ethylbenzoic acid undergoes oxidation to form nitro derivatives under strong oxidizing conditions. This reaction is critical for synthesizing intermediates in pharmaceuticals or organic synthesis. While specific oxidants are not detailed in the provided sources, such transformations typically involve agents like nitric acid or peroxide-based systems, depending on the desired product stability.

Reaction Mechanism

The carboxylic acid group participates in nucleophilic acyl substitution, a hallmark reaction of carboxylic acid derivatives. For example, carbodiimides (e.g., EDCI or DCC) activate the carboxylic acid to form an O-acylisourea intermediate, which reacts with amines to yield amides . This pathway is foundational for peptide synthesis and organic transformations.

Key Steps :

-

Activation : Carboxylic acid reacts with carbodiimide to form an O-acylisourea intermediate.

-

Nucleophilic Attack : Amine attacks the activated carbonyl, displacing the leaving group to form an amide.

Kinetic Studies

Kinetic investigations reveal critical factors influencing reaction rates and yields:

-

Base Selection : Tertiary amines (e.g., N-methylmorpholine) enhance reaction rates by deprotonating intermediates. Rate constants (k) for amide formation with EDCI vary with base strength, showing pH-dependent behavior .

-

HOBt Additive : Hydroxybenzotriazole (HOBt) improves amide yields by stabilizing intermediates and preventing hydrolysis. Reactions with HOBt achieve >80% yields, while those without yield only 14% .

Table 1: Second-Order Rate Constants for Amide Formation

| Base (pKa) | Rate Constant (k, M⁻¹ s⁻¹) |

|---|---|

| NMM (7.41) | 4.30–4.63 |

| Bu₃N (9.75) | 5.19 |

| Et₃N (10.62) | 7.25 |

| DBU (13.28) | 9.85 |

| Data from , showing base-dependent rate variations. |

Effect of pH and Solvent

-

pH Dependency : Higher pH favors amide formation by deprotonating intermediates. For example, in NMP solvent, optimal pH ranges align with the pKa values of tertiary amines .

-

Solvent Impact : Solubility varies across solvents (e.g., methanol, ethanol, acetonitrile), influencing reaction efficiency. Alcohols generally follow “like dissolves like” rules, but exceptions like isopropyl alcohol arise due to hydrogen-bonding effects .

Solubility and Reaction Feasibility

The solubility of this compound in various solvents directly impacts reaction conditions:

-

Temperature Sensitivity : Solubility increases with temperature in all tested solvents (e.g., methanol, ethanol, water) .

-

Solvent Trends :

Table 2: Solubility Behavior in Select Solvents

Other Potential Reactions

While not explicitly detailed in the provided sources, structural analogs (e.g., 3-amino-5-methylbenzoic acid) suggest:

-

Esterification : Conversion of the carboxylic acid to esters using alcohols and acid catalysts.

-

Decarboxylation : Loss of CO₂ under thermal or acidic conditions, though less likely without activating substituents.

Comparison with Similar Compounds

Solubility and Polarity

- Hydroxy substituent: 3-Amino-5-hydroxybenzoic acid exhibits higher water solubility due to hydrogen bonding from the -OH group, making it suitable for aqueous-phase reactions or pharmaceutical formulations .

- Nitro and cyano substituents: Electron-withdrawing groups reduce electron density on the aromatic ring, increasing the carboxylic acid's acidity (lower pKa) compared to ethyl or hydroxy derivatives .

Thermal Stability

- 3-Amino-5-hydroxybenzoic acid hydrochloride has a melting point (mp) of 208°C , whereas unsubstituted 3-aminobenzoic acid has a lower mp (≈140–150°C), suggesting hydroxy and hydrochloride forms improve crystallinity and thermal stability.

Q & A

Q. What are the standard synthetic routes for 3-Amino-5-ethylbenzoic acid, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation to introduce the ethyl group, followed by nitration and reduction to install the amino group. Critical parameters include:

- Catalyst selection : Use Lewis acids (e.g., AlCl₃) for alkylation and Pd/C for catalytic hydrogenation during reduction .

- Purification : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) ensures >98% purity. Cross-validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: A tiered analytical approach is recommended:

- Spectroscopy : ¹H NMR (DMSO-d₆) should show peaks for the aromatic protons (δ 6.8–7.4 ppm), ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂), and carboxylic acid (broad peak ~δ 12 ppm). ¹³C NMR confirms the carboxylic carbon (~δ 170 ppm) .

- Mass spectrometry : ESI-MS in negative ion mode should yield [M-H]⁻ at m/z 194.1 (calculated for C₉H₁₁NO₂).

- Cross-database validation : Compare spectral data with PubChem entries and NIST Chemistry WebBook .

Q. What are the stability considerations for storing this compound in laboratory settings?

Methodological Answer:

- Storage : Protect from light and moisture at 4°C in amber glass vials. Desiccate with silica gel to prevent carboxylic acid dimerization .

- Stability testing : Monitor degradation via periodic HPLC analysis (retention time shifts indicate impurities). Stability under reflux conditions (e.g., in DMSO or ethanol) can predict reactivity in synthetic applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

- Case study : If NMR signals for ethyl groups split unexpectedly, consider rotational isomerism. Variable-temperature NMR (VT-NMR) can confirm this by observing coalescence at elevated temperatures .

- Computational validation : Use density functional theory (DFT) to model optimized geometries and predict NMR chemical shifts (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .

Q. What strategies enhance the metal-chelating capacity of this compound for environmental or catalytic applications?

Methodological Answer:

- Functionalization : Introduce thiourea or hydroxamate groups via carbodiimide coupling (EDC/HOBt) to improve chelation with transition metals like Co²⁺ or Fe³⁺ .

- Adsorption studies : Conduct batch experiments at pH 5–7 (optimum for carboxylate-metal coordination). Quantify metal uptake via ICP-MS and fit data to Langmuir isotherms .

Q. How can crystallographic data inform the design of this compound-based co-crystals?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) : Resolve hydrogen-bonding motifs (e.g., carboxylic acid dimers or amine-carboxylic acid interactions). Use Mercury software to analyze packing diagrams .

- Co-crystal screening : Employ solvent-drop grinding with pharmaceutically relevant co-formers (e.g., nicotinamide) and characterize via PXRD to identify new polymorphs .

Q. What computational tools predict synthetic pathways for novel this compound analogs?

Methodological Answer:

- Retrosynthesis AI : Platforms like Pistachio or Reaxys propose routes using known reactions (e.g., Suzuki coupling for aryl-ethyl derivatives). Prioritize one-step reactions to minimize side products .

- Feasibility scoring : Evaluate routes based on atom economy (>60%) and commercial precursor availability (e.g., 5-ethyl-3-nitrobenzoic acid as a starting material) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.